

purification of Calendulaglycoside B from Calendula

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Calendulaglycoside B

CAS No.: 126577-19-3

Cat. No.: S2690641

[Get Quote](#)

Chemical Background & Purification Strategies

Calendula officinalis contains various oleanane-type triterpenoid glycosides [1]. The purification of these compounds, including **Calendulaglycoside B**, typically involves a multi-step process of extraction followed by chromatographic separation.

The table below summarizes the general properties and findings related to **Calendulaglycoside B** and its relatives.

Aspect	Details from Literature
Compound Class	Oleanolic acid glycoside (Triterpenoid saponin) [2] [1]
Known Source in Plant	Flowers [1]
Related Compounds Isolated	Calendulaglycoside A, C, and various esters (e.g., 6'-O-n-butyl ester) [1]
Documented Purification Methods for Related Compounds	Successive use of normal-phase and reversed-phase column chromatography [3].

Proposed Detailed Protocol for Glycoside Purification

Based on the general strategies used for related compounds, here is a detailed protocol that can be adapted for the purification of **Calendulaglycoside B**.

Plant Material Preparation and Extraction

- **Source:** Use dried and powdered flowers of *Calendula officinalis* [1].
- **Defatting:** First, treat the powdered plant material with a non-polar solvent like petroleum ether or dichloromethane (CH_2Cl_2) to remove lipids, chlorophyll, and other non-polar compounds [4] [3].
- **Extraction:** Macerate or percolate the defatted plant material with a polar solvent. A **70-80% aqueous ethanol** or **methanol** is commonly used for efficient extraction of polar glycosides [1].
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude, dry extract.

Preliminary Fractionation

- **Liquid-Liquid Partitioning:** Dissolve the crude extract in a mixture of water and a moderately polar organic solvent like **n-butanol**. The target glycosides will preferentially partition into the n-butanol layer, separating them from high-polarity sugars and salts in the water layer.
- **Evaporation:** Collect the n-butanol fraction and evaporate it to dryness to yield a pre-purified glycoside-rich extract.

Chromatographic Purification

This is the core purification step, often requiring multiple sequential techniques.

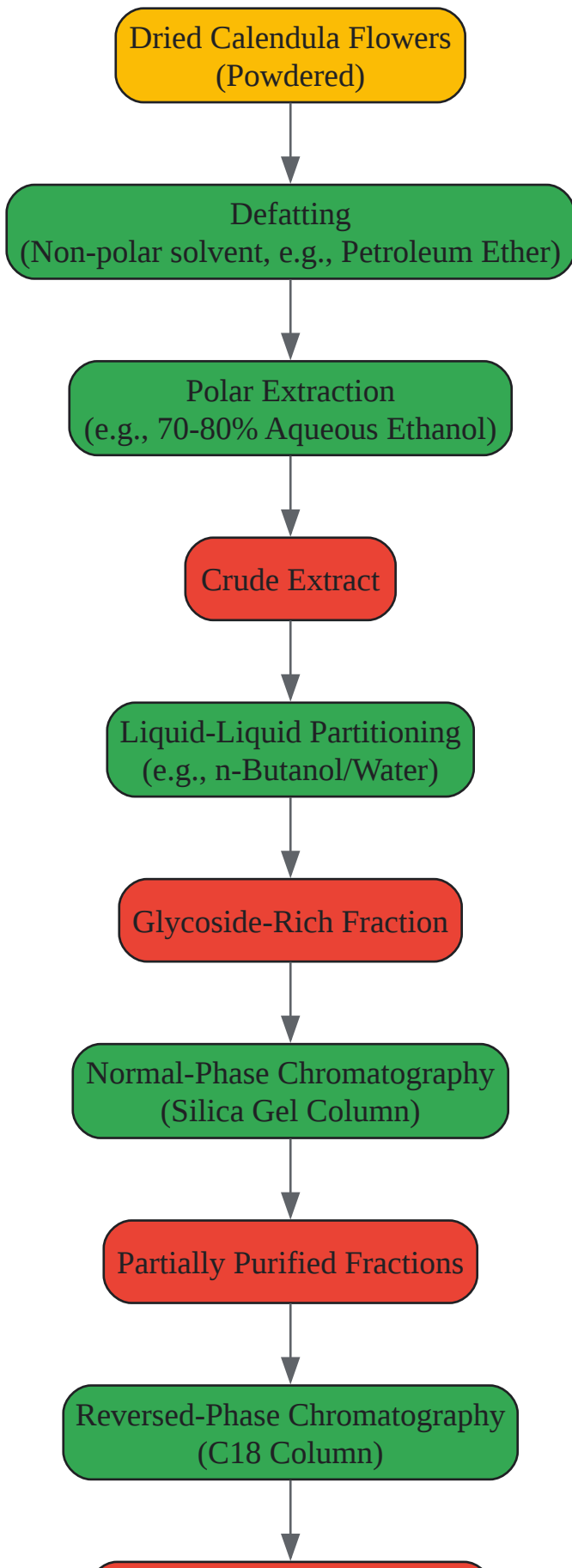
- **Step 1: Normal-Phase Chromatography**
 - **Stationary Phase:** Pack a glass column with **silica gel**.
 - **Mobile Phase:** Use a gradient elution starting with a non-polar solvent (e.g., chloroform) and gradually increasing polarity with a polar solvent (e.g., methanol). This will separate the complex mixture based on polarity.
 - **Monitoring:** Collect fractions and analyze them by **Thin-Layer Chromatography (TLC)**. Combine fractions with similar TLC profiles.
- **Step 2: Reversed-Phase Chromatography**

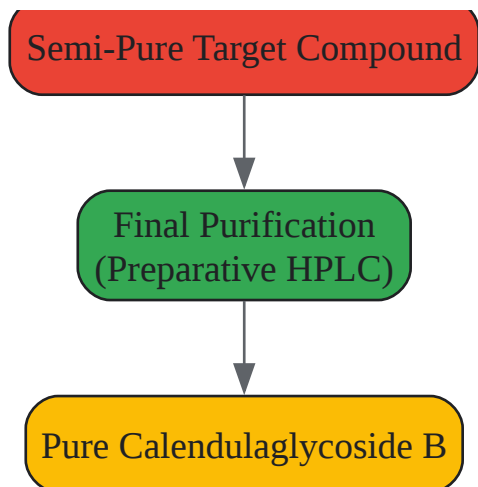
- **Stationary Phase:** Subject the combined fractions from the previous step to a column packed with **C18-bonded silica gel** [3].
- **Mobile Phase:** Use a gradient of **water and methanol** or **acetonitrile**. This step separates compounds based on their hydrophobicity.
- **Monitoring:** Again, use TLC or analytical HPLC to track the target compound.

Final Isolation and Analysis

- **Final Purification:** The semi-pure fractions from reversed-phase chromatography may require a final polish using preparative HPLC with a C18 column to isolate pure **Calendulaglycoside B**.
- **Identification and Purity Assessment:**
 - **Spectroscopy:** Confirm the structure of the isolated compound using **Nuclear Magnetic Resonance (NMR)** and **Mass Spectrometry (MS)**.
 - **Purity Check:** Analyze the final product using **analytical HPLC** to confirm a single peak, indicating high purity.

The following diagram outlines the complete purification workflow.





[Click to download full resolution via product page](#)

Analytical Methods for Characterization

Once a pure compound is obtained, it must be rigorously characterized.

Analytical Method	Application in Characterization
Thin-Layer Chromatography (TLC)	Initial screening and monitoring of fractions. Compare Rf value and color reaction with a standard if available.
High-Performance Liquid Chromatography (HPLC)	Quantitative analysis and final purity assessment.
Mass Spectrometry (MS)	Determines the molecular weight and provides fragmentation patterns. High-Resolution MS (HRMS) gives the exact molecular formula.
Nuclear Magnetic Resonance (NMR) (^1H & ^{13}C)	Elucidates the planar structure and stereochemistry of the aglycone and sugar moieties.

Potential Applications in Drug Development

The interest in Calendula glycosides is driven by their documented biological activities, which are promising for therapeutic development.

- **Cytotoxic and Anti-tumor Activity:** Specific extracts of *Calendula officinalis* have demonstrated potent *in vitro* inhibition of tumor cell proliferation across leukemia, melanoma, and breast, prostate, and lung cancer cell lines. The mechanisms identified include **cell cycle arrest in G0/G1 phase** and **caspase-3-induced apoptosis** [5]. Another study on sesquiterpene glycosides from calendula also showed cytotoxicity in human gastric (AGS) cells [4].
- **Anti-inflammatory Activity:** Triterpenoid esters from calendula, such as faradiol esters, are recognized as major anti-inflammatory constituents [3]. This activity is crucial for wound healing and skin care applications [6] [1].
- **Wound Healing:** Clinical and animal studies support the use of calendula extracts in promoting wound healing, including burn wounds, venous leg ulcers, and diabetic foot ulcers [6].

Critical Considerations for Researchers

- **Method Adaptation:** This protocol is a template. You will need to optimize critical parameters such as solvent gradients, column dimensions, and flow rates for your specific setup.
- **Compound Stability:** Some glycosides can be sensitive to heat, light, and pH. It is advisable to perform extraction and purification steps at lower temperatures and protect fractions from light when possible.
- **Analytical Standards:** The lack of a commercial standard for **Calendulaglycoside B** is a significant hurdle. Structural elucidation will rely heavily on comprehensive NMR and MS data, and comparison with existing literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Therapeutic Potential of *Calendula officinalis* - MedCrave online [medcraveonline.com]
2. Biosynthesis of oleanolic acid glycosides in protoplasts isolated from... [link.springer.com]
3. Preparative purification of the major anti-inflammatory triterpenoid... [pubmed.ncbi.nlm.nih.gov]

4. and cytotoxic Structure of sesquiterpene activity esters... glycoside [pubmed.ncbi.nlm.nih.gov]
5. A new extract of the plant calendula officinalis produces a dual in... [bmccancer.biomedcentral.com]
6. Uses, Benefits & Dosage Calendula [drugs.com]

To cite this document: Smolecule. [purification of Calendulaglycoside B from Calendula]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b2690641#purification-of-calendulaglycoside-b-from-calendula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com